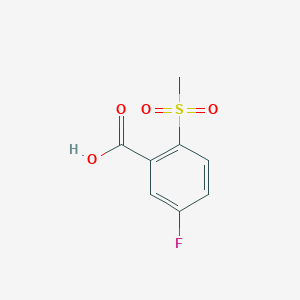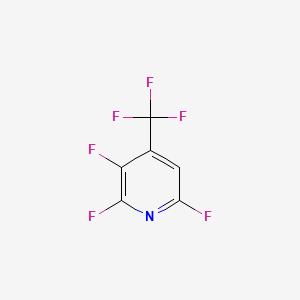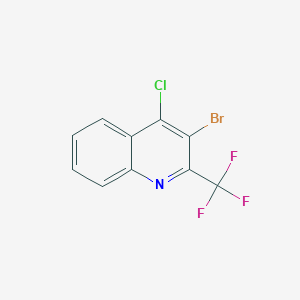
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in polymer chemistry. Acrylic acid derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is often incorporated into molecules for its biological activity, making it a valuable component in drug design .
Synthesis Analysis
The synthesis of pyrazole-acrylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through Knoevenagel condensation under microwave activation, which is a method known for its efficiency in forming carbon-carbon double bonds . Additionally, the synthesis of similar compounds has been reported through reactions involving hydrazine hydrate and Raney nickel, which are commonly used in the reduction of nitriles and the formation of hydrazides . These methods highlight the versatility and reactivity of the pyrazole ring when combined with acrylic acid derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole-acrylic acid derivatives is characterized by the presence of the pyrazole ring and the acrylic acid moiety. The pyrazole ring provides a rigid and planar structure that can influence the overall molecular conformation and, consequently, the biological activity of the compound . The acrylic acid part of the molecule introduces a reactive double bond, which can be utilized for further chemical modifications or polymerization .
Chemical Reactions Analysis
Pyrazole-acrylic acid derivatives can undergo a variety of chemical reactions due to the presence of both reactive nitrogen atoms in the pyrazole ring and the double bond in the acrylic acid moiety. These compounds can react with electrophiles, nucleophiles, and can also participate in cycloaddition reactions. For example, the addition of ethyl acrylate to arylazo-pyrazolidinediones, a related class of compounds, leads to the formation of ethoxycarbonylethyl derivatives, which can be further transformed into acids and cyanoethyl derivatives . Such reactivity is indicative of the potential transformations that "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-acrylic acid derivatives are influenced by their molecular structure. The presence of the pyrazole ring can contribute to the compound's stability and rigidity, while the acrylic acid moiety can affect its solubility and reactivity. The intermolecular hydrogen bonding, as observed in related compounds, can also play a significant role in the crystal packing and stability of these molecules . The electronic properties, such as the energy gap between frontier molecular orbitals, are crucial for applications in nonlinear optics and could be relevant for "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" as well .
作用機序
Target of Action
Related compounds have shown interactions with various proteins and enzymes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
It can be inferred that the compound’s interaction with its targets could potentially influence various biochemical pathways .
Result of Action
The interaction of the compound with its targets would result in changes at the molecular and cellular levels .
特性
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODDZWDVLFYKN-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

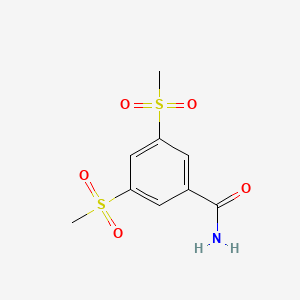
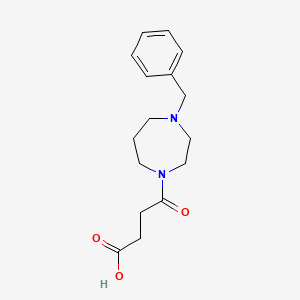
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

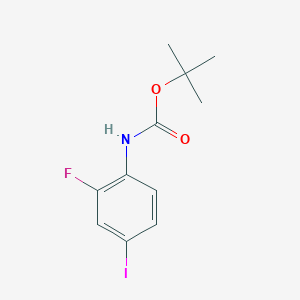

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)
